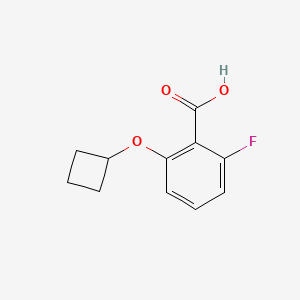

2-Cyclobutoxy-6-fluorobenzoic acid

Description

2-Cyclobutoxy-6-fluorobenzoic acid is a benzoic acid derivative characterized by a cyclobutyl ether substituent at the 2-position and a fluorine atom at the 6-position. Its molecular formula is $ \text{C}{11}\text{H}{11}\text{FO}_{3} $, with a molecular weight of 224.21 g/mol. The compound is synthesized via nucleophilic substitution, typically involving the reaction of 2-chloro-6-fluorobenzoic acid with cyclobutanol under basic conditions. It serves as a key intermediate in pharmaceutical chemistry, particularly in the development of antiviral and anti-inflammatory agents, owing to its balanced lipophilicity and steric profile .

Properties

IUPAC Name |

2-cyclobutyloxy-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c12-8-5-2-6-9(10(8)11(13)14)15-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWYFXKYIHOUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=C(C(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutoxy-6-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones . This method is advantageous due to its simplicity and efficiency. The reaction typically involves the use of a fluorinating agent, such as potassium fluoride, in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic fluorination techniques. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutoxy-6-fluorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-Cyclobutoxy-6-fluorobenzoic acid has diverse applications in scientific research:

Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutoxy-6-fluorobenzoic acid involves its interaction with specific molecular targets. The cyclobutoxy group and fluorine atom contribute to its reactivity and binding affinity with enzymes and receptors. These interactions can modulate biological pathways and influence cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Physicochemical Properties

The table below compares 2-cyclobutoxy-6-fluorobenzoic acid with three analogs: 2-methoxy-, 2-ethoxy-, and 2-phenoxy-6-fluorobenzoic acids.

| Property | This compound | 2-Methoxy-6-fluorobenzoic acid | 2-Ethoxy-6-fluorobenzoic acid | 2-Phenoxy-6-fluorobenzoic acid |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 224.21 | 184.15 | 198.18 | 232.23 |

| Melting Point (°C) | 145–147 | 160–162 | 142–144 | 178–180 |

| pKa | 3.8 | 4.1 | 4.0 | 3.5 |

| Water Solubility (mg/mL) | 12.5 | 25.3 | 18.7 | 5.4 |

| LogP | 2.1 | 1.5 | 1.8 | 2.9 |

Key Observations:

- Acidity (pKa): The lower pKa of this compound (3.8) compared to methoxy (4.1) and ethoxy (4.0) analogs arises from the electron-withdrawing effect of fluorine and steric hindrance from the cyclobutyl group, which disrupts resonance stabilization of the carboxylate anion .

- Solubility: The cyclobutoxy substituent reduces water solubility (12.5 mg/mL) relative to methoxy (25.3 mg/mL) due to increased steric bulk but maintains higher solubility than phenoxy derivatives (5.4 mg/mL) due to reduced aromaticity .

- Lipophilicity (LogP): LogP increases with substituent size, with phenoxy (2.9) > cyclobutoxy (2.1) > ethoxy (1.8) > methoxy (1.5), indicating enhanced membrane permeability for cyclobutoxy and phenoxy analogs .

Biological Activity

2-Cyclobutoxy-6-fluorobenzoic acid is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHFO

- Molecular Weight : 220.23 g/mol

The compound features a cyclobutoxy group and a fluorine atom at the 6-position of the benzoic acid moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily linked to its interaction with various biological targets:

- Cyclooxygenase (COX) Inhibition : The compound has been shown to inhibit COX enzymes, which play a significant role in the synthesis of prostaglandins involved in inflammation and pain signaling. This inhibition can lead to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Prostaglandin E2 (PGE2) Modulation : Studies indicate that the compound may modulate PGE2 receptors (EP receptors), which are implicated in various physiological processes, including pain sensation and immune responses. By influencing these receptors, this compound may exert both analgesic and anti-inflammatory effects .

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown:

- Reduction in Pro-inflammatory Cytokines : The compound reduces levels of cytokines such as IL-1β and TNF-α in activated macrophages, indicating its potential to mitigate inflammatory responses .

- Inhibition of Nitric Oxide Production : It has been observed to decrease nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), further supporting its anti-inflammatory profile.

Analgesic Effects

The analgesic potential of this compound has been explored through various models:

- Pain Models : In animal models of pain, administration of the compound resulted in a significant reduction in pain scores compared to control groups. This suggests that the compound may act as an effective analgesic agent .

Study on Inflammatory Bowel Disease (IBD)

A notable study investigated the effects of this compound on IBD models. The findings indicated:

- Improvement in Symptoms : Mice treated with the compound showed reduced clinical scores associated with colitis, including weight loss and histological damage.

- Mechanistic Insights : The study highlighted that the compound's efficacy was linked to its ability to modulate immune cell activity and cytokine production within the gut .

Summary Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced IL-1β and TNF-α levels | |

| Analgesic | Decreased pain scores in animal models | |

| IBD Treatment | Improved clinical scores in colitis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.